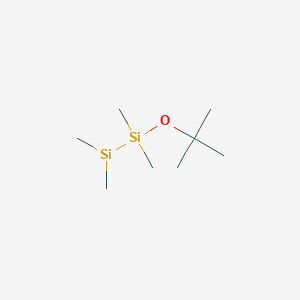
CID 12974502
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 12974502” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds
准备方法
Synthetic Routes and Reaction Conditions
The preparation of CID 12974502 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound. Commonly, organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and high yield of the compound.
化学反应分析
Types of Reactions
CID 12974502 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and physical properties.
科学研究应用
CID 12974502 has a wide range of scientific research applications across multiple disciplines:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the development of new chemical entities and materials.
Biology: The compound may be utilized in biochemical assays and studies to investigate its effects on biological systems.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug discovery and development.
Industry: The compound’s unique properties make it valuable in various industrial processes, including the production of specialty chemicals and materials.
作用机制
The mechanism of action of CID 12974502 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules that play critical roles in cellular processes.
Conclusion
This compound is a compound of significant interest in scientific research and industrial applications Its unique chemical properties and potential for various reactions make it a valuable entity in the fields of chemistry, biology, medicine, and industry
属性
分子式 |
C8H21OSi2 |
|---|---|
分子量 |
189.42 g/mol |
InChI |
InChI=1S/C8H21OSi2/c1-8(2,3)9-11(6,7)10(4)5/h1-7H3 |
InChI 键 |
LYOLLUKYAYTMSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)O[Si](C)(C)[Si](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
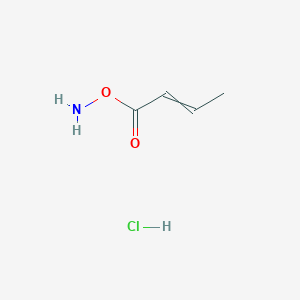
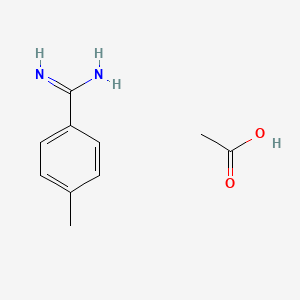
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
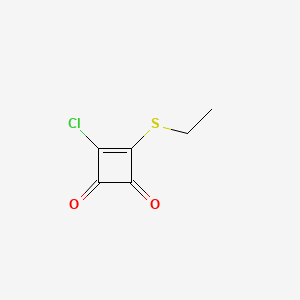
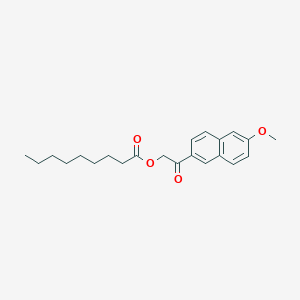
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
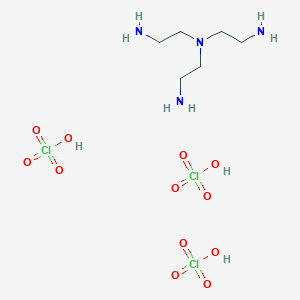
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
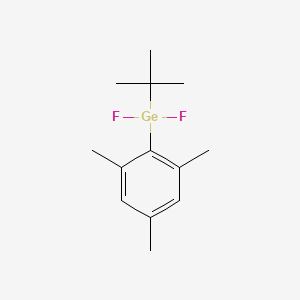
![({[(Benzyloxy)carbonyl]amino}methyl)(hydroxymethyl)oxophosphanium](/img/structure/B14280114.png)
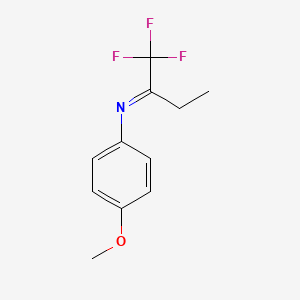

![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
